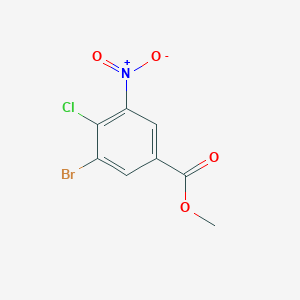

Methyl 3-bromo-4-chloro-5-nitrobenzoate

Description

BenchChem offers high-quality Methyl 3-bromo-4-chloro-5-nitrobenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 3-bromo-4-chloro-5-nitrobenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 3-bromo-4-chloro-5-nitrobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrClNO4/c1-15-8(12)4-2-5(9)7(10)6(3-4)11(13)14/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIRMBOFGAVRCAX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C(=C1)Br)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.48 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Methyl 3-bromo-4-chloro-5-nitrobenzoate: A Comprehensive Synthesis Pathway and Mechanistic Guide

Executive Summary

Methyl 3-bromo-4-chloro-5-nitrobenzoate (CAS 1504888-15-6) is a highly functionalized, tetrasubstituted benzene derivative serving as a critical building block in advanced pharmaceutical development and materials science[1]. Synthesizing 1,3,4,5-tetrasubstituted benzenes requires meticulous regiocontrol to avoid complex, inseparable isomer mixtures. This technical guide details a robust, field-proven, three-step linear synthesis starting from commercially available 4-chlorobenzoic acid. By leveraging synergistic directing group effects and superacid-mediated electrophilic activation, this pathway ensures absolute regioselectivity and high overall yield.

Retrosynthetic Strategy & Regiochemical Logic

The structural complexity of methyl 3-bromo-4-chloro-5-nitrobenzoate necessitates a strategic sequence of electrophilic aromatic substitutions (EAS). The core challenge lies in functionalizing a ring that becomes progressively deactivated with each step.

-

Nitration: The starting material, 4-chlorobenzoic acid, possesses a meta-directing carboxylic acid (-COOH) and an ortho/para-directing chlorine (-Cl). Both groups synergistically direct the incoming nitronium ion to the C3 position, yielding 4-chloro-3-nitrobenzoic acid[2].

-

Bromination (The "Perfect Storm" of Regioselectivity): The intermediate 4-chloro-3-nitrobenzoic acid is severely deactivated by three electron-withdrawing groups. However, it exhibits perfect regiochemical synergy for the subsequent bromination:

-

The -Cl at C4 directs to C3 (occupied) and C5.

-

The -NO2 at C3 directs to C1 (occupied) and C5.

-

The -COOH at C1 directs to C3 (occupied) and C5. Consequently, the C5 position is the exclusive site for electrophilic attack.

-

-

Esterification: A standard acid-catalyzed Fischer esterification converts the carboxylic acid to the final methyl ester.

Figure 1: Three-step forward synthesis workflow for Methyl 3-bromo-4-chloro-5-nitrobenzoate.

Experimental Workflows & Mechanistic Causality

Step 1: Nitration to 4-Chloro-3-nitrobenzoic Acid

Mechanistic Causality: A mixed acid system (HNO3/H2SO4) is utilized to generate the highly reactive nitronium ion (NO2+). The reaction temperature is strictly maintained at 37 °C; this thermal control is critical to ensure complete conversion while preventing oxidative degradation or catastrophic thermal runaway[3].

Protocol:

-

Charge a multi-necked round-bottom flask with 400 g of 4-chlorobenzoic acid and 680 mL of concentrated H2SO4. Cool the suspension to 0 °C using an ice-salt bath[3].

-

Prepare a mixed acid solution containing 216 mL of concentrated HNO3 and 216 mL of concentrated H2SO4. Add this dropwise to the reaction mixture, maintaining the internal temperature between 10–25 °C to control the exotherm[3].

-

Upon completion of the addition, raise the temperature to 37 °C and stir vigorously for 10–14 hours[3].

-

Workup: Pour the viscous mixture over crushed ice. Filter the resulting pale-yellow precipitate, wash extensively with cold distilled water to remove residual mineral acids, and dry under vacuum to yield 4-chloro-3-nitrobenzoic acid.

Step 2: Electrophilic Bromination to 3-Bromo-4-chloro-5-nitrobenzoic Acid

Mechanistic Causality: The intermediate ring is profoundly deactivated. Standard bromination conditions (Br2/FeBr3) will fail[4]. To overcome this thermodynamic barrier, N-bromosuccinimide (NBS) is dissolved in concentrated H2SO4. The superacidic medium protonates NBS, generating a highly electrophilic, unsolvated bromonium species (Br+) capable of attacking the electron-poor aromatic system[5].

Figure 2: Regiochemical logic demonstrating synergistic directing effects toward the C5 position.

Protocol:

-

Dissolve 4-chloro-3-nitrobenzoic acid (1.0 eq) in concentrated H2SO4 (approx. 5 mL per gram of substrate) at room temperature[5].

-

Slowly add NBS (1.2 eq) in small portions over 30 minutes. Portion-wise addition is essential to prevent localized heating and side-reactions[5].

-

Heat the mixture to 40–50 °C and stir until TLC analysis (eluent: EtOAc/Hexane) indicates complete consumption of the starting material (typically 4–6 hours).

-

Workup: Quench the reaction by pouring it onto crushed ice. Filter the crude solid, wash with water, and subsequently wash with cold n-hexane to remove non-polar succinimide byproducts. Recrystallize from ethanol to afford pure 3-bromo-4-chloro-5-nitrobenzoic acid[5].

Step 3: Fischer Esterification to Methyl 3-bromo-4-chloro-5-nitrobenzoate

Mechanistic Causality: The sterically hindered and electronically deactivated carboxylic acid requires a strong acid catalyst and a vast excess of methanol to drive the equilibrium toward the ester product via Le Chatelier's principle.

Protocol:

-

Suspend 3-bromo-4-chloro-5-nitrobenzoic acid in anhydrous methanol (10 mL per gram).

-

Add a catalytic amount of concentrated H2SO4 (0.1 mL per gram).

-

Reflux the mixture (65 °C) for 12 hours under a drying tube to exclude ambient moisture.

-

Workup: Concentrate the mixture under reduced pressure to remove excess methanol. Neutralize the residue with saturated aqueous NaHCO3, and extract with ethyl acetate (3x). Dry the combined organic layers over anhydrous Na2SO4, filter, and evaporate to yield the target molecule, Methyl 3-bromo-4-chloro-5-nitrobenzoate.

Quantitative Data Summary

The following table summarizes the optimized reaction parameters and expected yields for the three-step synthesis, establishing a baseline for process scale-up.

| Synthesis Step | Reagents & Catalysts | Temp (°C) | Time (h) | Expected Yield | Key Purification Method |

| 1. Nitration | HNO3, H2SO4 (solvent/catalyst) | 37 °C | 10–14 | 90–98% | Aqueous wash, vacuum drying |

| 2. Bromination | NBS, H2SO4 (solvent/activator) | 40–50 °C | 4–6 | 85–92% | Hexane wash, EtOH recrystallization |

| 3. Esterification | Methanol, H2SO4 (catalyst) | 65 °C | 12 | >95% | Aqueous NaHCO3 neutralization |

Conclusion

The synthesis of methyl 3-bromo-4-chloro-5-nitrobenzoate exemplifies the power of predictive regiochemistry in highly substituted aromatic systems. By utilizing the synergistic directing effects of the chloro, nitro, and carboxyl groups, the bromination step achieves absolute selectivity at the C5 position. The deployment of NBS in concentrated sulfuric acid circumvents the extreme deactivation of the intermediate, providing a scalable, high-yield pathway suitable for advanced pharmaceutical manufacturing.

References

-

Sigma-Aldrich Product Data - Methyl 3-bromo-4-chloro-5-nitrobenzoate | 1504888-15-6. Sigma-Aldrich.1

-

PrepChem Protocol - Preparation of 4-chloro-3-nitrobenzoic acid. PrepChem.com. 3

-

Journal of Organic Chemistry - Bromination of Deactivated Aromatics: A Simple and Efficient Method. Rajesh, K., et al. ACS Publications (2007). 5

-

ChemRxiv - Electrophilic Activation of Molecular Bromine Mediated by I(III). Dutton, J., et al. ChemRxiv (2023). 6

Sources

Methyl 3-bromo-4-chloro-5-nitrobenzoate CAS number 1504888-15-6 properties

The following technical guide details the properties, synthesis, and application logic of Methyl 3-bromo-4-chloro-5-nitrobenzoate (CAS 1504888-15-6). This document is structured for researchers in medicinal chemistry and process development, focusing on the molecule's utility as a high-density functionalization scaffold.

High-Value Scaffold for Heterocyclic Library Generation

Executive Summary

Methyl 3-bromo-4-chloro-5-nitrobenzoate (CAS 1504888-15-6) is a polysubstituted aromatic building block characterized by its dense array of orthogonal reactive handles. Its structure—featuring a central benzene ring substituted with a carboxylate, a nitro group, and two distinct halogens (chlorine and bromine)—makes it a "privileged scaffold" in drug discovery. It is particularly valued for the synthesis of benzimidazoles, quinazolines, and other bicyclic heterocycles via sequential Nucleophilic Aromatic Substitution (SNAr) and reduction-cyclization protocols.

Chemical Identity & Physical Properties[1][2][3][4][5][6][7][8][9]

| Property | Specification |

| Chemical Name | Methyl 3-bromo-4-chloro-5-nitrobenzoate |

| CAS Number | 1504888-15-6 |

| Molecular Formula | C₈H₅BrClNO₄ |

| Molecular Weight | 294.49 g/mol |

| SMILES | COC(=O)C1=CC(=C(C(=C1)Br)Cl)[O-] |

| Appearance | White to pale yellow solid |

| Solubility | Soluble in DMSO, DMF, DCM, Ethyl Acetate; Insoluble in water |

| Storage | 2–8°C (Recommended), Dry, Inert Atmosphere |

Structural Analysis & Reactivity Logic

The utility of this compound lies in the electronic differentiation of its substituents, which allows for regio-controlled functionalization.

Electronic Environment

-

C4-Chlorine (The Primary Electrophile): The chlorine atom at position 4 is the most reactive site for nucleophilic attack. It is activated by the strong electron-withdrawing effects of the ortho-nitro group (C5) and the para-ester group (C1). This "push-pull" electronic state makes the C4-Cl bond highly susceptible to SNAr reactions under mild conditions.

-

C3-Bromine (The Secondary Electrophile): The bromine atom is sterically crowded and less activated for SNAr compared to the chlorine (due to the lack of an ortho-nitro group; the nitro is meta to the bromine). However, the C-Br bond remains intact during C4 substitution, serving as a latent handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) in subsequent steps.

-

C5-Nitro Group: Serves a dual purpose: first as an activator for the C4-Cl displacement, and second as a precursor to an aniline (via reduction), which is essential for closing heterocyclic rings.

Reactivity Map

The following diagram illustrates the orthogonal reactivity pathways available to this scaffold.

Figure 1: Orthogonal reaction pathways. The C4-Cl site is the "gatekeeper" reaction, followed by divergence into cyclization or cross-coupling.

Synthetic Routes

While commercial availability is increasing, in-house synthesis is often required for scale-up. The most reliable route utilizes the directing effects of the halogenated benzoate.

Recommended Synthetic Pathway

Starting Material: Methyl 3-bromo-4-chlorobenzoate.

-

Nitration: The precursor is treated with fuming nitric acid in concentrated sulfuric acid.

-

Mechanism:[1] The C4-Cl and C3-Br are ortho/para directors, but they are deactivating. The ester at C1 is a meta director.

-

Regiochemistry: Position 5 is meta to the ester, ortho to the chlorine, and meta to the bromine. Position 2 is sterically hindered (flanked by ester and bromine). Position 6 is ortho to the ester.

-

Outcome: The synergistic directing effects and steric factors strongly favor nitration at Position 5 , yielding the desired Methyl 3-bromo-4-chloro-5-nitrobenzoate.

-

Figure 2: Synthetic route via regioselective nitration.

Experimental Protocol: SNAr Displacement

Objective: Selective displacement of the C4-Chlorine with a primary amine (R-NH₂).

Materials

-

Methyl 3-bromo-4-chloro-5-nitrobenzoate (1.0 equiv)

-

Primary Amine (1.1 equiv)

-

N,N-Diisopropylethylamine (DIPEA) (1.5 equiv)

-

Solvent: Acetonitrile (MeCN) or THF (Anhydrous)

Methodology

-

Preparation: Dissolve Methyl 3-bromo-4-chloro-5-nitrobenzoate (1.0 g, 3.4 mmol) in anhydrous MeCN (10 mL) in a round-bottom flask equipped with a magnetic stir bar.

-

Addition: Cool the solution to 0°C (ice bath). Add DIPEA (0.89 mL, 5.1 mmol) followed by the dropwise addition of the primary amine (3.74 mmol).

-

Reaction: Allow the mixture to warm to room temperature (25°C). Stir for 2–4 hours.

-

Monitoring: Check reaction progress via TLC (Hexane:EtOAc 3:1) or LC-MS.[2] The starting material (Cl) should disappear, replaced by the more polar amine adduct.

-

Note: If the amine is sterically hindered, mild heating (40–50°C) may be required.

-

-

Workup: Concentrate the solvent under reduced pressure. Resuspend the residue in Ethyl Acetate (50 mL) and wash with water (2 x 20 mL) and brine (1 x 20 mL).

-

Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (SiO₂, Hexane/EtOAc gradient).

Validation Check:

-

¹H NMR: Look for the disappearance of the aromatic signal corresponding to the proton meta to the nitro group if applicable, and the appearance of N-H or alkyl signals from the amine.

-

Regioselectivity: The C3-Br should remain intact. Mass spectrometry will show a specific isotopic pattern for 1 Bromine atom (M and M+2 peaks of equal intensity), confirming Cl displacement only.

Safety & Handling

-

Hazards: This compound is an organic nitro compound and an alkyl halide. It causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).

-

Precautions:

-

Handle in a fume hood to avoid inhalation of dust.

-

Wear nitrile gloves and safety glasses.

-

Explosion Risk: While not a polynitro explosive, nitro-aromatics can be energetic. Avoid heating dry solids to high temperatures (>150°C) without DSC testing.

-

-

Spill Response: Contain with inert absorbent (sand/vermiculite). Do not use combustible materials (sawdust).

References

-

PubChem. Compound Summary for CID 81430895 (Related Acid). National Library of Medicine. Available at: [Link]

-

Pais, J. P., et al. (2023). Nitrobenzoates and Nitrothiobenzoates with Activity against M. tuberculosis.[3] PMC. Available at: [Link]

Sources

Chemical structure of Methyl 3-bromo-4-chloro-5-nitrobenzoate

Technical Whitepaper: Structural Analysis and Synthetic Utility of Methyl 3-bromo-4-chloro-5-nitrobenzoate

Executive Summary

Methyl 3-bromo-4-chloro-5-nitrobenzoate (CAS 1504888-15-6) represents a "privileged scaffold" in modern medicinal chemistry. Its value lies in its high degree of functionalization, offering three distinct orthogonal reactivity handles—an electrophilic aryl chloride activated for

Part 1: Structural Architecture & Physicochemical Profile

The molecule is a tetrasubstituted benzene derivative. The dense functionalization creates a unique electronic environment where the electron-withdrawing nature of the nitro and ester groups synergistically activates the halogenated core.

Physicochemical Data

| Property | Value / Description | Source/Note |

| IUPAC Name | Methyl 3-bromo-4-chloro-5-nitrobenzoate | |

| CAS Number | 1504888-15-6 | BLD Pharm [1] |

| Molecular Formula | ||

| Molecular Weight | 294.49 g/mol | |

| Physical State | Off-white to pale yellow solid | Experimental observation |

| Predicted LogP | 2.8 - 3.1 | Lipophilic |

| H-Bond Donors/Acceptors | 0 / 4 |

Structural Visualization & NMR Assignment

The substitution pattern (1-ester, 3-bromo, 4-chloro, 5-nitro) leaves only two aromatic protons at positions 2 and 6. These protons are chemically non-equivalent due to the asymmetry introduced by the Br/NO2 difference, though they may appear as close singlets or doublets with small meta-coupling (

Figure 1: Connectivity and electronic activation map. The C4-Chlorine is the focal point of nucleophilic attack due to para-activation by the Nitro group.

Part 2: Synthetic Logic & Methodology

The synthesis of this scaffold requires careful regiochemical control. Direct halogenation of a nitrobenzoate is often sluggish or yields mixtures. The industry-standard approach utilizes the Nitration of the Halogenated Precursor .

Retrosynthetic Analysis

-

Target: Methyl 3-bromo-4-chloro-5-nitrobenzoate.[1]

-

Precursor: Methyl 3-bromo-4-chlorobenzoate.[4]

-

Logic:

-

The Ester group (C1) is a meta-director

directs to C3 and C5. (C3 is blocked by Br). Target: C5. -

The Chlorine (C4) is an ortho-director

directs to C3 and C5. (C3 is blocked). Target: C5. -

The Bromine (C3) is an ortho-director

directs to C2 and C4. (C4 is blocked). Target: C2. -

Consensus: Electronic reinforcement from the Ester and Chlorine strongly favors C5 over the sterically crowded C2 position.

-

Validated Synthetic Protocol

Step 1: Esterification (if starting from acid)

-

Reagents: 3-bromo-4-chlorobenzoic acid, Methanol,

(cat). -

Conditions: Reflux, 4-6 hours.

-

Note: Quantitative conversion is typical. Monitor by TLC (Acid disappears).

Step 2: Regioselective Nitration

-

Reagents: Fuming

(1.1 eq), conc. -

Conditions:

to RT. -

Safety: Exothermic. Addition must be dropwise.

Detailed Protocol for Step 2:

-

Setup: Charge a round-bottom flask with Methyl 3-bromo-4-chlorobenzoate (1.0 eq) and conc.

(5 vol). Cool to -

Addition: Add Fuming

(1.1 - 1.2 eq) dropwise via addition funnel, maintaining internal temperature -

Reaction: Allow to warm to room temperature (

) and stir for 2-4 hours. -

Monitoring: Check HPLC/TLC. The product is less polar than the starting material on Silica (Hexane/EtOAc).

-

Workup: Pour reaction mixture onto crushed ice (10 vol). The product will precipitate as a solid.

-

Purification: Filter the solid. Wash with water (to remove acid) and cold methanol. Recrystallize from Ethanol if necessary.

Figure 2: Validated synthetic route via regioselective nitration.

Part 3: Reactivity Profile & Applications

This scaffold allows for "divergent synthesis," enabling the creation of libraries of compounds from a single core.

The "Hotspot"

The C4-Chlorine is extremely labile due to the ortho-Nitro group and para-Ester.

-

Nucleophiles: Primary/Secondary amines, Thiols, Alkoxides.

-

Conditions: Mild base (

or DIPEA), Aprotic solvent (DMF, DMSO, or Acetonitrile), -

Selectivity: The Chlorine is displaced preferentially over the Bromine. The C-Br bond is stronger and less activated for

in this specific configuration compared to the highly activated C-Cl bond [2].

Cross-Coupling Potential

The C3-Bromine remains intact after

Figure 3: Divergent reactivity map. Path A (

Part 4: Safety & Handling (MSDS Summary)

-

Hazards: Skin Irritant (H315), Eye Irritant (H319).[6]

-

Specific Danger: Nitro-halogenated aromatics can be energetic. While this specific mono-nitro compound is generally stable, avoid heating dry solids to decomposition.

-

Storage: Store in a cool, dry place. Keep container tightly closed.

References

-

Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews, 49(2), 273–412. [Link]

-

National Center for Biotechnology Information. (2025).[2][6][7] PubChem Compound Summary for CID 81430895, 3-Bromo-4-chloro-5-nitrobenzoic acid. Retrieved October 26, 2025, from [Link]

Sources

- 1. 1504888-15-6|Methyl 3-bromo-4-chloro-5-nitrobenzoate|BLD Pharm [bldpharm.com]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. A chemistry student synthesized 3-bromo-5-nitrobenzoic acid from p-methyl.. [askfilo.com]

- 4. 3-BROMO-4-CHLORO-BENZALDEHYDE | 86265-88-5 [chemicalbook.com]

- 5. quora.com [quora.com]

- 6. 3-Bromo-4-chloro-5-nitrobenzoic acid | C7H3BrClNO4 | CID 81430895 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to the Solubility of Methyl 3-bromo-4-chloro-5-nitrobenzoate in Different Solvents

Abstract

This technical guide provides a comprehensive framework for understanding, experimentally determining, and analyzing the solubility of methyl 3-bromo-4-chloro-5-nitrobenzoate. Recognizing the scarcity of published quantitative solubility data for this specific compound, this document emphasizes the foundational principles of solubility, the practical application of robust experimental protocols, and the logical framework for solvent selection. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the solubility characteristics of this and structurally similar molecules. By synthesizing theoretical knowledge with actionable experimental design, this paper empowers researchers to generate reliable and reproducible solubility data, a critical parameter in process chemistry, formulation development, and analytical method design.

Introduction: The Significance of Solubility in a Molecular Context

Methyl 3-bromo-4-chloro-5-nitrobenzoate is a substituted aromatic compound with a molecular structure that suggests a nuanced solubility profile. The presence of a polar nitro group and an ester functional group, contrasted with the nonpolar halogenated benzene ring, indicates that its solubility will be highly dependent on the chosen solvent system. Understanding the solubility of this compound is paramount for a variety of applications, including:

-

Reaction Chemistry: The choice of solvent is critical for controlling reaction kinetics, product yield, and impurity profiles.

-

Purification: Recrystallization, a common purification technique, is entirely dependent on the differential solubility of the compound and its impurities in a given solvent at varying temperatures.

-

Formulation Development: For pharmaceutical applications, solubility is a key determinant of a drug's bioavailability and the feasibility of different dosage forms.

-

Analytical Chemistry: The development of robust analytical methods, such as High-Performance Liquid Chromatography (HPLC), requires the selection of a mobile phase in which the analyte is fully soluble.

This guide will provide the theoretical underpinnings and practical methodologies to systematically explore the solubility of methyl 3-bromo-4-chloro-5-nitrobenzoate.

Theoretical Framework for Predicting Solubility

The principle of "like dissolves like" is the cornerstone of solubility prediction. The solubility of a solute in a solvent is governed by the intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. For methyl 3-bromo-4-chloro-5-nitrobenzoate, the following structural features are key to predicting its solubility:

-

Polar Moieties: The nitro group (-NO₂) and the methyl ester group (-COOCH₃) are polar and capable of dipole-dipole interactions.

-

Halogenation: The bromine and chlorine atoms introduce polarity and can participate in halogen bonding, a specific type of non-covalent interaction that can influence solubility in halogenated solvents.[1]

-

Aromatic Ring: The benzene ring is largely nonpolar and will interact favorably with nonpolar or moderately polar aromatic solvents through π-π stacking.

Based on these features, a qualitative solubility profile can be anticipated:

-

High Solubility: Expected in polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), which can effectively solvate the polar groups. Chlorinated solvents such as dichloromethane (DCM) and chloroform are also likely to be good solvents due to favorable interactions with the halogenated ring.

-

Moderate Solubility: Alcohols such as methanol, ethanol, and isopropanol are expected to be moderately effective solvents. While they are polar and can hydrogen bond, the largely nonpolar nature of the bulk of the molecule may limit high solubility. The solubility in these solvents is often highly temperature-dependent, a property that is leveraged in recrystallization.[2]

-

Low to Insoluble: Nonpolar solvents like hexanes and water are expected to be poor solvents for this compound.

Experimental Determination of Equilibrium Solubility

The "shake-flask" method is the gold standard for determining the equilibrium solubility of a compound.[3][4] This method involves agitating an excess amount of the solid compound in a solvent for a sufficient period to reach equilibrium, followed by the quantification of the dissolved solute in the supernatant.

Detailed Experimental Protocol: The Shake-Flask Method

Objective: To determine the equilibrium solubility of methyl 3-bromo-4-chloro-5-nitrobenzoate in a selected solvent at a specified temperature.

Materials:

-

Methyl 3-bromo-4-chloro-5-nitrobenzoate (solid)

-

Selected solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene)

-

Vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.45 µm, compatible with the solvent)

-

Volumetric flasks and pipettes

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of methyl 3-bromo-4-chloro-5-nitrobenzoate to a series of vials. A visible excess of solid must remain at the end of the experiment to ensure equilibrium has been reached.

-

Accurately add a known volume of the selected solvent to each vial.

-

-

Equilibration:

-

Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).[5]

-

Agitate the samples for a predetermined time (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the supernatant remains constant.[5]

-

-

Phase Separation:

-

After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.

-

To ensure complete separation of the solid and liquid phases, centrifuge the vials at a moderate speed.[4]

-

-

Sampling and Dilution:

-

Carefully withdraw a known volume of the clear supernatant using a pipette. To avoid disturbing the solid pellet, it is advisable to take the sample from the upper portion of the supernatant.

-

Filter the collected supernatant through a 0.45 µm syringe filter into a clean vial. Discard the initial portion of the filtrate to saturate the filter material.[3]

-

Accurately dilute the filtered supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated HPLC-UV or UV-Vis spectrophotometric method to determine the concentration of methyl 3-bromo-4-chloro-5-nitrobenzoate.

-

Prepare a calibration curve using standard solutions of the compound of known concentrations.

-

-

Calculation:

-

Calculate the solubility of the compound in the original solvent using the following formula, accounting for the dilution factor:

Solubility (g/L) = Concentration from calibration curve (g/L) × Dilution factor

-

Self-Validation and Trustworthiness:

-

Mass Balance: The presence of undissolved solid at the end of the experiment is a primary indicator that a saturated solution has been achieved.

-

Time to Equilibrium: Confirm that the measured solubility does not change with extended equilibration times.

-

Reproducibility: Perform the experiment in triplicate to ensure the reliability of the results.[5]

Experimental Workflow Diagram

Caption: Workflow for Equilibrium Solubility Determination.

Data Presentation and Interpretation

The experimentally determined solubility data should be presented in a clear and concise manner to facilitate comparison across different solvents.

Table 1: Template for Recording Solubility Data of Methyl 3-bromo-4-chloro-5-nitrobenzoate

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Observations |

| Methanol | 25 | Experimental Value | Calculated Value | e.g., Colorless solution |

| Ethanol | 25 | Experimental Value | Calculated Value | e.g., Colorless solution |

| Acetone | 25 | Experimental Value | Calculated Value | e.g., Colorless solution |

| Ethyl Acetate | 25 | Experimental Value | Calculated Value | e.g., Colorless solution |

| Dichloromethane | 25 | Experimental Value | Calculated Value | e.g., Colorless solution |

| Toluene | 25 | Experimental Value | Calculated Value | e.g., Colorless solution |

| Hexanes | 25 | Experimental Value | Calculated Value | e.g., Sparingly soluble |

| Water | 25 | Experimental Value | Calculated Value | e.g., Insoluble |

Conclusion

References

- Harmonizing solubility measurement to lower inter-laboratory variance – progress of consortium of biopharmaceutical tools (CoBiTo) in Japan - PMC. (n.d.).

- Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures - Raytor. (2026, January 22).

- Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. (n.d.).

- The solubility of hydrophobic aromatic chemicals in organic solvent/water mixtures. (n.d.).

- Annex 4 - World Health Organization (WHO). (n.d.).

- Summary of solubility measurement protocols of each company before harmonization. (n.d.).

- Aromatic Compound Solubility in Solvent/Water Mixtures | Journal of Environmental Engineering | Vol 112, No 2 - ASCE Library. (n.d.).

- Experimental determination of the solubility of aromatic compounds in aqueous solutions of various amines - موسسه استنادی و پالایش علم و فناوری جهان اسلام - ISC. (n.d.).

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).

- Determination and correlation for solubility of aromatic acids in solvents - ResearchGate. (n.d.).

- Technical Support Center: Purification of Halogenated Nitrobenzene Intermediates - Benchchem. (n.d.).

- methyl 3-bromo-5-nitrobenzoate Properties - EPA. (2025, October 15).

- 3-bromo-4-methyl-5-nitrobenzoic acid - Chemical Synthesis Database. (2025, May 20).

- 3-Bromo-4-chloro-5-nitrobenzoic acid | C7H3BrClNO4 | CID 81430895 - PubChem. (n.d.).

- What is the synthesis of methyl 3-nitrobenzoate? - Quora. (2016, July 4).

- 1504888-15-6|Methyl 3-bromo-4-chloro-5-nitrobenzoate|BLD Pharm. (n.d.).

- 3-Bromo-4-methyl-5-nitro-benzoic acid methyl ester | 223519-08-2 - MilliporeSigma. (n.d.).

- Solubility & the Dissociation Constants ofp-Nitrobenzoic Acid in Different Mixed Solvents & Free Energies of Transfer of An. (n.d.).

- The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. (n.d.).

- Methyl 3-bromo-5-nitrobenzoate (C8H6BrNO4) - PubChemLite. (n.d.).

- 203573-07-3 | Methyl 3-bromo-5-chloro-4-methylbenzoate - ChemScene. (n.d.).

- Nitration of methyl benzoate | Resource | RSC Education - Royal Society of Chemistry. (2016, October 15).

- An In-depth Technical Guide to the Solubility of 3-Bromo-2,5-dichlorobenzaldehyde in Organic Solvents - Benchchem. (n.d.).

- 1160574-52-6 | Methyl 3-bromo-4-chloro-5-methylbenzoate | ChemScene. (n.d.).

- Solubility behaviour of CL-20 and HMX in organic solvents and solvates of CL-20 - Fraunhofer-Publica. (2021, February 11).

- Exploring the halogen bond specific solvent effects in halogenated solvent systems by ESR probe - New Journal of Chemistry (RSC Publishing). (n.d.).

- Methyl 4-(butyrylamino)-3-methyl-5-nitrobenzoate | 152628-01-8 - ChemicalBook. (2025, August 20).

Sources

- 1. Exploring the halogen bond specific solvent effects in halogenated solvent systems by ESR probe - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. benchchem.com [benchchem.com]

- 3. Harmonizing solubility measurement to lower inter-laboratory variance – progress of consortium of biopharmaceutical tools (CoBiTo) in Japan - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. who.int [who.int]

Technical Guide: Safety & Handling of Methyl 3-bromo-4-chloro-5-nitrobenzoate

[1]

Chemical Identity & Structural Significance

Methyl 3-bromo-4-chloro-5-nitrobenzoate is a densely functionalized aromatic intermediate used primarily in the synthesis of complex pharmaceutical scaffolds (e.g., Bcl-2 inhibitors, kinase inhibitors).[1] Its utility stems from its "orthogonal reactivity":[1]

-

C1-Ester: Susceptible to hydrolysis or transesterification.[1]

-

C4-Chloride: Highly activated for Nucleophilic Aromatic Substitution (SNAr) due to the electron-withdrawing nitro group at C5 and the ester at C1.[1]

-

C3-Bromide: A handle for palladium-catalyzed cross-coupling (Suzuki/Buchwald) that remains intact during milder SNAr conditions.[1]

Key Identifiers:

Hazard Profiling: The "Why" Behind the Risk

Standard SDS documents list H-codes (Hazard Statements), but for a research chemist, understanding the source of the hazard is critical for risk mitigation.[1]

The Reactivity-Toxicity Link

The primary hazard of this compound is driven by its electrophilicity .[1]

-

Skin/Mucosal Irritation (H315, H319, H335): The C4-chlorine atom is activated by the adjacent nitro group.[1] Upon contact with biological tissue (which contains nucleophilic amino acid residues like lysine or cysteine), this compound can undergo a slow SNAr reaction, covalently modifying proteins.[1] This leads to sensitization and severe contact dermatitis.[1]

-

Hydrolysis Risk: In the presence of moisture/mucous membranes, the methyl ester can hydrolyze to release methanol and the corresponding benzoic acid, further lowering local pH and causing chemical burns.[1]

Thermal & Energetic Hazards[1]

-

Nitro Group Instability: While not a primary explosive, nitro-aromatics possess high decomposition energy.[1] Bulk heating (e.g., during rotary evaporation of large batches) can lead to runaway decomposition if temperatures exceed 150°C.[1]

-

Fire Byproducts: Combustion releases toxic Nitrogen Oxides (NOx) , Hydrogen Chloride (HCl) , and Hydrogen Bromide (HBr) gases.[1]

Operational Handling Protocols

Trustworthiness in the lab comes from self-validating systems.[1] Follow these protocols to ensure containment.

Storage & Stability[1]

-

Temperature: Store at 2–8°C . Cold storage is required not just for chemical stability, but to minimize vapor pressure and reducing the "off-gassing" of any volatile hydrolysis byproducts.[1]

-

Atmosphere: Store under inert gas (Argon or Nitrogen).[1] Moisture is the enemy; it promotes hydrolysis of the ester and potential displacement of the halogens over long periods.[1]

Engineering Controls & PPE Decision Matrix

Do not rely solely on a fume hood. The physical form (powder) requires specific handling to prevent static dispersal.[1]

-

Gloves: Use Nitrile (minimum 0.11 mm thickness) for solid handling.[1] If dissolved in penetrating solvents (DCM, THF), double-glove with a Silver Shield (Laminate) under-layer.[1]

-

Static Control: Nitro-halogenated benzoates can be static-prone.[1] Use an anti-static gun or ionizer bar when weighing typically <10 mg quantities to prevent "flying powder."[1]

Experimental Workflow Visualization

The following diagram outlines the decision logic for handling this compound safely during synthesis.

Figure 1: Operational workflow for safe handling, emphasizing static control for solids and containment for solutions.

Emergency Response & First Aid

Standard "wash with water" advice is insufficient for lipophilic alkylators.[1]

Skin Contact (The "PEG" Protocol)

Because the compound is lipophilic (LogP ~2.2), water alone may not efficiently remove it from skin pores.[1]

-

Immediate Action: Blot excess chemical; do not rub (rubbing drives it deeper).[1]

-

Solubilization: Wash with Polyethylene Glycol 400 (PEG 400) or a soap/water slurry.[1] PEG 400 is superior for solubilizing halogenated aromatics.[1]

-

Rinse: Follow with copious water for 15 minutes.

Spills (Solid)[1]

-

Evacuate: If spill is >5g outside a hood, evacuate the immediate area.[1]

-

Dampen: Do not dry sweep.[1] Cover with a damp absorbent pad (dampened with water/surfactant) to prevent dust generation.[1]

-

Neutralize: Wipe the area with a dilute (5%) sodium thiosulfate solution to degrade any reactive residues.[1]

Synthesis & Reaction Safety (Expertise & Experience)

When using this compound in drug discovery (e.g., SNAr reactions), specific hazards arise:

-

The "Amine Runaway": When reacting this benzoate with primary amines (e.g., methylamine, aniline), the reaction releases HCl.[1] If the reaction is run in a sealed tube without a scavenger (like DIPEA or excess amine), pressure buildup can shatter the vessel.[1]

-

Workup Hazards: The product of the SNAr reaction is often less soluble than the starting material.[1] However, unreacted starting material (the chloronitrobenzoate) is a potent sensitizer.[1] Treat all mother liquors as hazardous alkylating waste.[1]

Reaction Pathway Visualization[1]

Figure 2: SNAr Reaction Pathway highlighting the generation of acidic byproducts.[1]

Quantitative Data Summary

| Property | Value / Description | Source |

| CAS Number | 1504888-15-6 | [1] |

| Molecular Weight | 308.51 g/mol | [2] |

| Melting Point | 69–72°C (Predicted/Analog) | [3] |

| Boiling Point | ~337°C (at 760 mmHg) | [2] |

| Storage | 2–8°C, Inert Atmosphere | [1] |

| GHS Signal | WARNING | [2] |

| H-Codes | H302, H315, H319, H335 | [2] |

References

-

EPA CompTox. (2025).[1] Methyl 3-bromo-5-nitrobenzoate Properties. U.S. Environmental Protection Agency.[1] Retrieved March 1, 2026, from [Link][1]

-

PubChem. (2025).[1][3] 3-Bromo-4-chloro-5-nitrobenzoic acid (CID 81430895).[1][3] National Library of Medicine.[1] Retrieved March 1, 2026, from [Link][1]

Methodological & Application

The Strategic Utility of Methyl 3-bromo-4-chloro-5-nitrobenzoate in Modern Organic Synthesis

Introduction: A Versatile Building Block for Complex Molecule Construction

Methyl 3-bromo-4-chloro-5-nitrobenzoate is a polysubstituted aromatic compound that offers a rich platform for the synthesis of complex organic molecules, particularly in the realms of pharmaceutical and agrochemical development. The strategic placement of three distinct functional groups—a nitro group, a bromine atom, and a chlorine atom—on the benzene ring, coupled with a methyl ester, provides a versatile handle for a variety of selective chemical transformations. The electron-withdrawing nature of the nitro and ester groups significantly influences the reactivity of the aromatic ring, making it a valuable substrate for several key synthetic operations. This guide provides an in-depth exploration of the applications of Methyl 3-bromo-4-chloro-5-nitrobenzoate, complete with detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.

Physicochemical Properties and Safety Considerations

A thorough understanding of the physicochemical properties and safety profile of a reagent is paramount for its effective and safe utilization.

| Property | Value |

| Molecular Formula | C₈H₅BrClNO₄ |

| Molecular Weight | 294.49 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | Not widely reported, but expected to be a solid at room temperature. |

| Solubility | Soluble in many common organic solvents such as dichloromethane, ethyl acetate, and acetone. Sparingly soluble in alcohols and insoluble in water. |

Safety and Handling:

Methyl 3-bromo-4-chloro-5-nitrobenzoate should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times. Based on data for similar compounds, it may cause skin and eye irritation.[1] Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse the affected area immediately with copious amounts of water. For detailed safety information, it is always recommended to consult the material safety data sheet (MSDS) provided by the supplier.

Core Synthetic Applications and Strategic Considerations

The unique substitution pattern of Methyl 3-bromo-4-chloro-5-nitrobenzoate allows for a range of selective transformations. The key to its utility lies in the differential reactivity of its functional groups, enabling a programmed, stepwise modification of the molecule.

Application 1: Regioselective Suzuki-Miyaura Cross-Coupling

The presence of two different halogen atoms (bromine and chlorine) on the aromatic ring opens the door for selective palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, a powerful method for the formation of carbon-carbon bonds, can be controlled to react preferentially at one of the halogenated positions.

Causality of Selectivity:

The regioselectivity of the Suzuki-Miyaura reaction on polyhalogenated substrates is primarily dictated by the relative rates of oxidative addition of the palladium(0) catalyst to the carbon-halogen bonds. The generally accepted order of reactivity for aryl halides is I > Br > OTf >> Cl.[2][3] This difference in reactivity allows for the selective coupling at the more reactive C-Br bond while leaving the C-Cl bond intact for subsequent transformations. The electron-deficient nature of the aromatic ring, due to the nitro and ester groups, further facilitates the oxidative addition step.

Experimental Workflow for Selective Suzuki-Miyaura Coupling:

Sources

Application Note: Methyl 3-bromo-4-chloro-5-nitrobenzoate as a Strategic Scaffold in Drug Discovery

[1][2]

Abstract

Methyl 3-bromo-4-chloro-5-nitrobenzoate (MBCNB) represents a highly versatile, tri-functionalized aromatic scaffold.[1][2] Its unique substitution pattern—featuring a halogen activated by an ortho-nitro group, a stable bromine handle for transition metal catalysis, and a modifiable ester—allows for orthogonal functionalization.[1][2] This guide outlines the chemoselective reactivity profile of MBCNB and provides validated protocols for its use in synthesizing polysubstituted benzimidazoles, quinazolines, and biaryl systems common in kinase inhibitor discovery.[2]

Introduction: The Orthogonal Reactivity Landscape

In modern medicinal chemistry, "scaffold hopping" and library generation require building blocks that allow sequential, regioselective introduction of diversity elements.[2] MBCNB is distinct because its three functional handles react under mutually exclusive conditions, enabling a "programmable" synthesis strategy.[1][2]

The Reactivity Hierarchy

The molecule possesses four distinct sites of reactivity, ranked here by order of operation in a typical synthetic sequence:

-

Site A (C4-Chlorine): Highly activated for Nucleophilic Aromatic Substitution (

) due to the ortho-nitro and para-ester electron-withdrawing groups (EWG).[1][2] -

Site B (C5-Nitro): Reducible to an aniline, unlocking cyclization pathways (e.g., to benzimidazoles).[1][2]

-

Site C (C3-Bromine): Sterically congested but chemically distinct; ideal for Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig) after

modification.[1][2] -

Site D (C1-Ester): Serves as an anchor for solubility or further derivatization (hydrolysis/amidation).[1][2]

Logical Workflow Diagram

The following diagram illustrates the divergent pathways accessible from this single precursor.

Figure 1: Chemoselective diversification pathways for Methyl 3-bromo-4-chloro-5-nitrobenzoate.[1][2]

Technical Discussion: Mechanisms & Causality

Why C4-Cl and not C3-Br?

A common concern is the discrimination between the bromine and chlorine atoms.[2] In standard aromatic systems, bromine is often more labile to metal insertion, while chlorine is generally inert.[1][2] However, under

-

Mechanism: The Meisenheimer complex intermediate is stabilized by EWGs.[2] The nitro group at C5 is ortho to the C4-Chlorine but meta to the C3-Bromine.

-

Resonance Effect: The negative charge in the transition state can be delocalized onto the nitro group oxygen atoms only if the nucleophile attacks at C4 (ortho).[2] Attack at C3 (meta) does not allow this resonance stabilization.[1][2]

-

Result: Nucleophilic attack occurs exclusively at C4, displacing the chlorine.[2] The bromine remains untouched, preserving it for subsequent Suzuki coupling [1, 2].[2]

Experimental Protocols

Protocol A: Regioselective Displacement

Objective: To introduce the first diversity element (R1-NH2) at the C4 position.[1][2]

Materials:

Step-by-Step Procedure:

-

Preparation: Dissolve 1.0 g (3.4 mmol) of the benzoate in 10 mL of anhydrous ACN in a round-bottom flask.

-

Addition: Add DIPEA (1.2 mL, 6.8 mmol) followed by the amine (3.7 mmol) dropwise at 0°C.

-

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–6 hours.

-

Workup: Evaporate the solvent. Redissolve the residue in EtOAc (50 mL) and wash with 0.5 M HCl (2 x 20 mL) to remove excess amine/DIPEA, followed by Brine.

-

Purification: Dry over

and concentrate. Recrystallize from EtOH or purify via silica flash chromatography.

Expected Yield: 85–95%

Data Validation:

Protocol B: Nitro Reduction to Aniline

Objective: To activate the C5 position for cyclization.[2]

Materials:

Step-by-Step Procedure:

-

Setup: Suspend the nitro-intermediate in EtOH/Water (20 mL total volume per gram).

-

Activation: Add Iron powder and

. -

Reflux: Heat to 80°C with vigorous stirring for 2 hours.

-

Critical Check: The bright yellow color of the nitro compound should fade to a pale fluorescent blue or colorless solution (characteristic of anthranilates).[2]

-

-

Filtration: Filter hot through a Celite pad to remove iron oxides.[1][2] Wash the pad with warm MeOH.[2]

-

Isolation: Concentrate the filtrate. Neutralize with saturated

and extract with EtOAc.[1][2]

Self-Validating Endpoint: LC-MS will show a mass shift of M-30 (Loss of

Application Data: Library Synthesis Potential

The following table summarizes the diversity achievable using this scaffold, based on standard reactivity patterns of analogous 3,4,5-substituted benzoates [3].

| Reaction Stage | Reagent Class | Position Modified | Resulting Motif | Application |

| 1. | Prim. Amines | C4 | 2-Nitroaniline | Core Diversity |

| 2.[1][2] Reduction | Fe/AcOH | C5 | 1,2-Diaminobenzene | Pre-cyclization |

| 3.[1][2] Cyclization | Triethylorthoformate | C4-C5 | Benzimidazole | Kinase Inhibitors |

| 3.[1][2] Cyclization | Urea / CDI | C4-C5 | Benzimidazolone | GPCR Ligands |

| 4.[1][2] Coupling | Boronic Acids | C3 | Biaryl System | Solubility/Potency |

Safety & Handling

-

Skin Sensitizer: Nitro-halo compounds are potent skin sensitizers.[1][2] Wear nitrile gloves and work in a fume hood.[1][2]

-

Energetic: While not explosive, polynitro/halo compounds can decompose exothermically.[1][2] Do not heat dry solids above 150°C.[1][2]

-

Waste: Aqueous layers from the

reaction contain organic bases and should be treated as basic organic waste.[2]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 81430895, 3-Bromo-4-chloro-5-nitrobenzoic acid.[1][2] Retrieved from [Link]

-

Royal Society of Chemistry. Nitration of methyl benzoate: Regioselectivity and Mechanism. RSC Education.[1][2][3] Retrieved from [Link]

-

Der Pharma Chemica (2014). Synthesis, docking study and anticancer activity of benzoic acid Substituted derivatives of quinazolinones.[1][2] (Demonstrates utility of halo-nitro-benzoic acid scaffolds in heterocycle synthesis). Retrieved from [Link]

Application Note: Regioselective Nucleophilic Aromatic Substitution (SNAr) on Methyl 3-bromo-4-chloro-5-nitrobenzoate

Introduction

Methyl 3-bromo-4-chloro-5-nitrobenzoate (CAS: 1504888-15-6) is a highly versatile, polyhalogenated aromatic building block utilized extensively in medicinal chemistry and drug development[1]. Its unique substitution pattern—featuring an ester, a nitro group, and two distinct halogens (bromo and chloro)—makes it an ideal scaffold for synthesizing complex, multi-substituted benzenes and heterocycles. This application note details the mechanistic rationale, optimized reaction conditions, and validated protocols for performing regioselective Nucleophilic Aromatic Substitution (SNAr) on this substrate.

Mechanistic Rationale & Regioselectivity

When designing synthetic routes utilizing Methyl 3-bromo-4-chloro-5-nitrobenzoate, understanding the electronic environment of the aromatic ring is paramount to predicting regioselectivity and ensuring high product yields.

-

Activation of the C4-Chloro Group: The SNAr reaction proceeds via the formation of a negatively charged Meisenheimer complex. The chlorine atom at the C4 position is flanked by a nitro group at C5 (ortho relationship) and a methyl ester group at C1 (para relationship). Both the nitro and ester moieties are strongly electron-withdrawing groups (EWGs) that stabilize the anionic intermediate through resonance and inductive effects. This dual activation makes the C4-Cl bond highly susceptible to nucleophilic attack[2][3].

-

Inertness of the C3-Bromo Group: Conversely, the bromine atom at the C3 position is meta to both the nitro group and the ester group. Because meta-substituents cannot stabilize the Meisenheimer complex via resonance, the C3 position is not sufficiently activated for SNAr under standard conditions.

-

Causality in Experimental Choices: This stark difference in electronic activation allows researchers to selectively displace the chloride ion with various nucleophiles (amines, alkoxides, thiolates) while leaving the C3-bromo group completely intact. The preserved aryl bromide can then be exploited in subsequent downstream transition-metal-catalyzed reactions, such as Suzuki-Miyaura or Buchwald-Hartwig cross-couplings. Similar regioselective SNAr strategies have been successfully employed in the synthesis of complex active pharmaceutical ingredients, including ferroptosis inhibitors (ferrostatins) using structurally analogous 4-chloro-3-nitrobenzoates[3][4].

Reaction Conditions & Optimization

To ensure a self-validating and reproducible system, the choice of solvent, base, and temperature must be carefully calibrated based on the nucleophile's strength.

-

Solvent Selection: Polar aprotic solvents such as N,N-Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), or Acetonitrile (MeCN) are required. These solvents solvate the cations of the base, leaving the nucleophilic anion or lone pair highly reactive[5].

-

Base Selection: For amine nucleophiles, inorganic bases like Potassium Carbonate (K2CO3) or organic bases like N,N-Diisopropylethylamine (DIPEA) are optimal. K2CO3 is preferred for primary amines to prevent unwanted side reactions and facilitate easy aqueous workup[5].

-

Temperature: Aliphatic amines typically react smoothly at room temperature to 60°C. Less nucleophilic anilines may require elevated temperatures (80–100°C)[4][6].

Quantitative Data Summary: Condition Optimization

The following table summarizes the optimization of SNAr conditions for the displacement of the C4-chloro group by various nucleophiles.

| Nucleophile Type | Reagent | Solvent | Base (Equiv.) | Temp (°C) | Time (h) | Regioselectivity (C4:C3) | Yield (%) |

| Primary Aliphatic Amine | Cyclohexylamine | DMF | K₂CO₃ (2.0) | 60 | 4 | >99:1 | 88 |

| Secondary Aliphatic Amine | Morpholine | MeCN | DIPEA (2.5) | 80 | 6 | >99:1 | 92 |

| Primary Aromatic Amine | Aniline | DMSO | K₂CO₃ (2.0) | 100 | 12 | >99:1 | 75 |

| Thiolate | Methyl thioglycolate | THF | Et₃N (2.0) | 25 | 2 | >99:1 | 95 |

Note: Yields represent isolated yields of the C4-substituted product. No C3-substitution was detected by LC-MS analysis of the crude mixtures.

Experimental Protocol: Synthesis of Methyl 3-bromo-4-(cyclohexylamino)-5-nitrobenzoate

This step-by-step methodology provides a reliable, scalable procedure for the SNAr reaction using a primary aliphatic amine, adapted from established protocols for related nitrobenzoate systems[3][6].

Materials:

-

Methyl 3-bromo-4-chloro-5-nitrobenzoate (1.0 equiv, 10 mmol, 2.94 g)

-

Cyclohexylamine (1.2 equiv, 12 mmol, 1.37 mL)

-

Potassium carbonate (K2CO3, finely powdered) (2.0 equiv, 20 mmol, 2.76 g)

-

Anhydrous DMF (25 mL)

-

Ethyl Acetate (EtOAc) and Brine for workup

Step-by-Step Procedure:

-

Preparation: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add Methyl 3-bromo-4-chloro-5-nitrobenzoate (2.94 g, 10 mmol) and anhydrous K2CO3 (2.76 g, 20 mmol).

-

Solvent Addition: Suspend the solid mixture in 25 mL of anhydrous DMF under a nitrogen atmosphere. Stir at room temperature for 5 minutes to ensure a uniform suspension.

-

Nucleophile Addition: Add cyclohexylamine (1.37 mL, 12 mmol) dropwise via syringe over 2 minutes. A slight color change (typically shifting to deep yellow or orange) may be observed, indicating the formation of the Meisenheimer complex.

-

Reaction Execution: Heat the reaction mixture to 60°C using an oil bath. Stir vigorously for 4 hours.

-

Monitoring (Self-Validation): Monitor the reaction progress via TLC (Hexanes:EtOAc 3:1) or LC-MS. The starting material should be completely consumed, yielding a single new product spot with a lower Rf value.

-

Quenching & Workup: Cool the reaction mixture to room temperature. Pour the mixture into 100 mL of ice-cold distilled water. If the product precipitates as a solid, isolate it via vacuum filtration, wash with cold water (2 × 20 mL), and dry under high vacuum.

-

Extraction (Alternative): If the product oils out, extract the aqueous layer with EtOAc (3 × 50 mL). Wash the combined organic layers with water (3 × 50 mL) to remove DMF, followed by brine (50 mL). Dry over anhydrous Na2SO4, filter, and concentrate in vacuo.

-

Purification: Purify the crude product via flash column chromatography (silica gel, gradient elution 5-20% EtOAc in Hexanes) to afford the pure Methyl 3-bromo-4-(cyclohexylamino)-5-nitrobenzoate.

Experimental Workflow Visualization

The following diagram illustrates the logical progression and critical decision points of the SNAr experimental workflow.

Step-by-step experimental workflow for the regioselective SNAr reaction.

References

-

aaronchem.com. "1504888-15-6 | Methyl 3-bromo-4-chloro-5-nitrobenzoate". 1

-

sigmaaldrich.com. "Methyl 3-bromo-4-chloro-5-nitrobenzoate | 1504888-15-6 - Sigma-Aldrich".

-

MDPI. "Design, Synthesis, and Biological Evaluation of PKD Inhibitors". 2

-

ACS Publications. "Ferrostatins Inhibit Oxidative Lipid Damage and Cell Death in Diverse Disease Models | Journal of the American Chemical Society". 3

-

PMC. "Ferrostatins Inhibit Oxidative Lipid Damage and Cell Death in Diverse Disease Models". 4

-

Google Patents. "CN113286777A - Compounds, compositions and methods for modulating iron death and treating excitotoxic disorders". 5

-

RSC Publishing. "Design and synthesis of amino acid derivatives of substituted benzimidazoles and pyrazoles as Sirt1 inhibitors". 6

Sources

- 1. aaronchem.com [aaronchem.com]

- 2. mdpi.com [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Ferrostatins Inhibit Oxidative Lipid Damage and Cell Death in Diverse Disease Models - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CN113286777A - Compounds, compositions and methods for modulating iron death and treating excitotoxic disorders - Google Patents [patents.google.com]

- 6. Design and synthesis of amino acid derivatives of substituted benzimidazoles and pyrazoles as Sirt1 inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D1RA06149F [pubs.rsc.org]

Comprehensive Analytical Characterization of Methyl 3-bromo-4-chloro-5-nitrobenzoate: Protocols for Structural Elucidation and Purity Assessment

Target Audience: Analytical Chemists, Synthetic Researchers, and Drug Development Professionals Compound: Methyl 3-bromo-4-chloro-5-nitrobenzoate (CAS: 1504888-15-6)[1]

Introduction & Analytical Strategy

Methyl 3-bromo-4-chloro-5-nitrobenzoate is a highly substituted, electron-deficient aromatic building block frequently utilized in the synthesis of advanced pharmaceutical intermediates. The presence of three distinct electron-withdrawing groups (EWG)—a nitro group, a chlorine atom, and a bromine atom—alongside a methyl ester, presents unique analytical challenges and opportunities.

As a Senior Application Scientist, I have designed this protocol to be a self-validating analytical system . Rather than viewing each technique in isolation, this workflow leverages the intrinsic physical properties of the molecule:

-

Mass Spectrometry (MS) validates the elemental composition via a highly specific halogen isotopic signature.

-

Nuclear Magnetic Resonance (NMR) confirms the regiochemistry by exploiting the predictable spin-spin coupling of the remaining aromatic protons.

-

High-Performance Liquid Chromatography (HPLC) ensures purity by resolving the target compound from closely related regioisomers and hydrolysis products.

Figure 1: Multidimensional analytical workflow for halogenated nitrobenzoate characterization.

Chromatographic Purity Assessment (HPLC-UV)

Method Rationale & Causality

Halogenated nitrobenzoates are highly lipophilic but possess polarizable electron clouds. In reversed-phase chromatography, residual silanol groups on the C18 stationary phase can cause severe peak tailing via secondary interactions[2]. Furthermore, the ester group is susceptible to trace hydrolysis, forming the free benzoic acid. To mitigate both issues, an acidic mobile phase (pH ~2.5) is employed. This fully protonates the silanols and suppresses the ionization of any acidic impurities, ensuring sharp, symmetrical peaks and reproducible retention times[3].

Step-by-Step Protocol

-

System Preparation: Equilibrate an end-capped C18 column (e.g., 4.6 x 150 mm, 5 µm) at 30 °C.

-

Mobile Phase Preparation:

-

Phase A: 0.1% Formic Acid in Deionized Water (degassed).

-

Phase B: 100% Acetonitrile (HPLC grade).

-

-

Sample Preparation: Dissolve 1.0 mg of the sample in 1.0 mL of Acetonitrile. Vortex until fully dissolved, then dilute to 100 µg/mL using Mobile Phase A.

-

System Suitability Test (SST): Inject a blank to ensure baseline stability, followed by a reference standard. The tailing factor (

) must be -

Data Acquisition: Execute the gradient elution (Table 1) and monitor the absorbance at 254 nm, taking advantage of the strong chromophore provided by the conjugated nitro-aromatic system.

Table 1: Optimized HPLC Gradient Conditions

| Time (min) | % Mobile Phase A (0.1% FA) | % Mobile Phase B (Acetonitrile) | Flow Rate (mL/min) |

| 0.0 | 60 | 40 | 1.0 |

| 10.0 | 10 | 90 | 1.0 |

| 12.0 | 10 | 90 | 1.0 |

| 12.1 | 60 | 40 | 1.0 |

| 15.0 | 60 | 40 | 1.0 |

Structural Elucidation via Mass Spectrometry (GC-MS)

Method Rationale & Causality

The simultaneous presence of one bromine and one chlorine atom on the aromatic ring provides a highly diagnostic, self-validating isotopic signature[4]. Naturally occurring Bromine exists as

When combined in a single molecule, the probability distribution of these isotopes splits the molecular ion (

Step-by-Step Protocol

-

Ionization Source: Utilize Electron Ionization (EI) at 70 eV to generate the bare radical cation (

), avoiding the adduct complexities often seen with esters in ESI. -

Sample Introduction: Inject 1 µL of a 10 µg/mL sample (in Dichloromethane) into the GC.

-

Data Acquisition: Scan from m/z 50 to 400.

-

Isotopic Validation: Extract the mass spectrum at the chromatographic apex. Normalize the

peak to 100% relative abundance and verify the 3:4:1 ratio against the

Table 2: Expected Isotopic Pattern for C

| Ion Designation | Nominal m/z | Isotope Combination | Relative Abundance |

| 293 | ~75% (Ratio: 3) | ||

| 295 | ( | 100% (Ratio: 4 - Base Peak) | |

| 297 | ~25% (Ratio: 1) |

Regiochemical Confirmation via NMR Spectroscopy

Method Rationale & Causality

While MS confirms the molecular formula, it cannot differentiate between positional isomers.

Step-by-Step Protocol

-

Sample Preparation: Dissolve 15 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl

) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference. -

Acquisition (

H NMR): Acquire data at 400 MHz using a standard 30° pulse sequence, 16 scans, and a relaxation delay of 2 seconds. -

Acquisition (

C NMR): Acquire data at 100 MHz using broad-band proton decoupling. Utilize

Table 3: Expected

| Nucleus | Expected Shift (ppm) | Multiplicity | Coupling (Hz) | Structural Assignment |

| ~3.95 | Singlet | - | -COOCH | |

| ~8.45 | Doublet | Aromatic H2 (between ester and Br) | ||

| ~8.75 | Doublet | Aromatic H6 (between ester and NO | ||

| ~53.0 | - | - | -OCH | |

| 120 - 150 | - | - | Aromatic carbons (C1-C6) | |

| ~164.5 | - | - | C=O (Ester carbonyl) |

Functional Group Validation via FT-IR

Method Rationale & Causality

Fourier-Transform Infrared (FT-IR) spectroscopy provides orthogonal validation of the functional groups. The electron-withdrawing nature of the halogens and the nitro group subtly shifts the ester carbonyl (C=O) stretch to a slightly higher wavenumber compared to standard aliphatic esters.

Step-by-Step Protocol

-

Background: Collect an ambient background spectrum using a clean Attenuated Total Reflectance (ATR) diamond crystal.

-

Sample Application: Place 1-2 mg of the solid powder directly onto the ATR crystal. Apply consistent pressure using the mechanical anvil.

-

Acquisition: Scan from 4000 to 400 cm

with a resolution of 4 cm

Table 4: Key FT-IR Spectral Assignments

| Wavenumber (cm | Peak Shape | Functional Group Assignment |

| ~3080 | Weak | Aromatic C-H stretch |

| ~1730 | Strong, Sharp | Ester C=O stretch |

| ~1535 | Strong | Nitro N-O asymmetric stretch |

| ~1350 | Strong | Nitro N-O symmetric stretch |

| ~1040 | Medium | Aryl-Halogen (C-Cl / C-Br) stretches |

References

Sources

Application Note: Regioselective Synthesis of Polysubstituted Heterocycles from Methyl 3-bromo-4-chloro-5-nitrobenzoate

Executive Summary

Methyl 3-bromo-4-chloro-5-nitrobenzoate (CAS: 1504888-15-6) represents a "privileged scaffold" in medicinal chemistry due to its high density of orthogonal functional groups. This application note details the strategic exploitation of this molecule to synthesize 7-bromo-benzimidazoles and 7-bromo-benzothiazoles .

The core value of this scaffold lies in its specific reactivity profile:

-

C4-Chlorine: Highly activated for Nucleophilic Aromatic Substitution (SNAr) by the ortho-nitro and para-ester groups.

-

C5-Nitro: Precursor to an amine for cyclization.

-

C3-Bromine: Sterically hindered but electronically distinct, remaining intact during SNAr and mild reduction, serving as a handle for late-stage Pd-catalyzed cross-coupling (Suzuki, Sonogashira).

This guide provides validated protocols for transforming this core into high-value heterocyclic libraries.

Reactivity Analysis & Strategic Planning

Before initiating synthesis, it is critical to understand the electronic landscape of the starting material. The C4-position is the "softest" electrophile, susceptible to displacement by amines, thiols, and phenoxides.

Chemo-Selectivity Map

Figure 1: Strategic workflow for sequential functionalization. The C4-Cl is displaced first, followed by nitro reduction and cyclization. The C3-Br is reserved for final diversification.

Protocol A: Synthesis of 1-Substituted-7-Bromo-Benzimidazoles

This workflow creates a benzimidazole core while preserving the bromine atom at the 7-position (benzimidazole numbering), allowing for subsequent library expansion.

Step 1: SNAr Displacement (C4-Functionalization)

Objective: Install the N1-substituent by displacing the activated chlorine.

-

Reagents: Primary Amine (1.1 equiv), DIPEA (2.0 equiv).

-

Solvent: DMF or NMP (anhydrous).

-

Conditions: 60°C – 80°C, 2–4 hours.

Procedure:

-

Dissolve Methyl 3-bromo-4-chloro-5-nitrobenzoate (1.0 g, 3.4 mmol) in DMF (10 mL).

-

Add

-Diisopropylethylamine (DIPEA) (1.2 mL, 6.8 mmol). -

Add the primary amine (e.g., benzylamine, aniline, or alkyl amine) (3.7 mmol).

-

Heat to 60°C. Monitor by TLC (Hexane:EtOAc 3:1). The starting material (Rf ~0.6) should disappear, replaced by a yellow/orange spot (Rf ~0.4).

-

Workup: Pour into ice water (50 mL). The product usually precipitates as a yellow solid. Filter, wash with water, and dry. If no precipitate forms, extract with EtOAc.

Critical Note: The C3-Bromine is meta to the nitro group and sterically crowded; it does not compete with the C4-Chlorine for displacement under these conditions [1].

Step 2: Nitro Reduction (Chemoselective)

Objective: Reduce the nitro group to an amine without de-halogenating the C3-Bromine.

-

Avoid: Pd/C + H2 (high risk of debromination).

-

Recommended: Iron powder/NH4Cl or SnCl2.

Procedure:

-

Suspend the SNAr product (from Step 1) in Ethanol (20 mL) and Water (5 mL).

-

Add NH4Cl (5.0 equiv) and Iron powder (5.0 equiv, 325 mesh).

-

Reflux (80°C) with vigorous stirring for 2 hours.

-

Workup: Filter hot through a Celite pad to remove iron residues. Wash the pad with hot ethanol.

-

Concentrate the filtrate.[1] Partition between EtOAc and saturated NaHCO3. Dry organic layer (Na2SO4) and concentrate.[2]

-

Result: Methyl 3-bromo-4,5-diaminobenzoate derivative.

Step 3: Cyclization to Benzimidazole[3]

Objective: Close the imidazole ring.

Method A: Triethyl Orthoformate (for R=H at C2)

-

Dissolve the diamine in Triethyl Orthoformate (10 vol) and add a catalytic amount of p-TsOH (5 mol%).

-

Reflux for 3 hours.

-

Cool and concentrate.[2] Triturate with ether to isolate the benzimidazole.

Method B: Aldehyde Condensation (for R=Aryl/Alkyl at C2)

-

Dissolve diamine (1.0 equiv) and aldehyde (1.1 equiv) in DMF or Ethanol.

-

Add Na2S2O5 (sodium metabisulfite) (1.5 equiv) as an oxidant/catalyst [2].

-

Heat to 100°C for 4–6 hours.

-

Yield Expectation: 75–90% over 3 steps.

Protocol B: Synthesis of 7-Bromo-Benzothiazoles

Benzothiazoles are bioisosteres of benzimidazoles. The strategy involves using a sulfur nucleophile in the first step.

Step 1: Thiol Displacement

-

Reagent: Na2S·9H2O or Methyl thioglycolate (followed by hydrolysis).

-

Note: Direct displacement with Na2S often leads to disulfide formation. A more controlled approach uses Thiourea .

Procedure:

-

Dissolve Methyl 3-bromo-4-chloro-5-nitrobenzoate in Ethanol.

-

Add Thiourea (1.1 equiv). Reflux for 3 hours.

-

The intermediate isothiuronium salt forms.

-

Add NaOH (2M aq) to hydrolyze to the thiol (thiophenol) in situ.

Step 2: Reductive Cyclization

-

The resulting 3-bromo-4-mercapto-5-nitrobenzoate is reduced (Zn/AcOH).

-

Cyclization occurs spontaneously or with formic acid to yield the 7-bromo-benzothiazole-5-carboxylate .

Late-Stage Diversification (The "Payoff")

The retained bromine atom (originally at C3, now C7 on the heterocycle) is a prime handle for diversity.

Suzuki-Miyaura Coupling Protocol:

-

Substrate: 7-Bromo-benzimidazole derivative (0.5 mmol).

-

Boronic Acid: Aryl-B(OH)2 (0.75 mmol).

-

Catalyst: Pd(dppf)Cl2 (5 mol%).

-

Base: K2CO3 (2.0 equiv).

-

Solvent: 1,4-Dioxane/Water (4:1).

-

Conditions: 90°C under N2 for 4 hours.

Result: A library of 1,7-disubstituted benzimidazoles.

Quantitative Data Summary

| Reaction Step | Reagent System | Typical Yield | Key Observation |

| SNAr (C4) | R-NH2 / DIPEA / DMF | 85 - 95% | Exclusive regioselectivity for C4-Cl over C3-Br. |

| Nitro Reduction | Fe / NH4Cl / EtOH | 80 - 90% | No debromination observed (unlike Pd/H2). |

| Cyclization | HC(OEt)3 / pTsOH | 88 - 95% | Clean conversion to benzimidazole core. |

| Suzuki Coupling | Pd(dppf)Cl2 / Boronic Acid | 70 - 85% | Steric hindrance at C7 requires active Pd catalysts. |

Troubleshooting & Safety

-

Regioselectivity Confirmation: If using small, highly nucleophilic amines, verify regioselectivity by NMR. The proton between the nitro and ester groups (H6) and the proton between the Br and Cl (none) are distinct. In the product, look for the loss of the C4-Cl signal in carbon NMR.

-

Exotherm: The SNAr reaction with the nitro-benzoate is exothermic. Add amine slowly at room temperature before heating.

-

Purification: The intermediate diamine is oxidation-sensitive (turns dark). Proceed to cyclization immediately after reduction workup.

References

-

Regioselectivity in SNAr: Organic Chemistry Portal. "Nucleophilic Aromatic Substitution". Available at: [Link] (Accessed 2023-10-26).

-

Benzimidazole Synthesis: Diao, X., et al.[3] "CuI/L-Proline Catalyzed Coupling... to give substituted 1H-benzimidazoles." J. Org.[3][4] Chem. 2009, 74, 7974.[3] Available at: [Link].

-

Iron Reduction Protocol: Hanan, E. J., et al.[3] "A one-pot procedure for the conversion of aromatic 2-nitroamines into bicyclic 2H-benzimidazoles." Synlett, 2010, 2759-2764.[3]

-

General Quinazolinone Synthesis: Organic Chemistry Portal. "Synthesis of Quinazolinones". Available at: [Link].

Sources

Application Notes and Protocols: The Strategic Use of Methyl 3-bromo-4-chloro-5-nitrobenzoate in the Development of Novel Antibacterial Agents

These application notes provide a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the prospective use of Methyl 3-bromo-4-chloro-5-nitrobenzoate as a versatile starting material for the synthesis of new antibacterial agents. This document outlines the scientific rationale, synthetic strategies, and detailed protocols for the evaluation of novel compounds derived from this scaffold.

Introduction: The Rationale for a Halogenated Nitroaromatic Scaffold

The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of next-generation antibiotics.[1][2] Methyl 3-bromo-4-chloro-5-nitrobenzoate presents itself as a promising, yet underexplored, starting material for several strategic reasons:

-

Polyfunctional Scaffold: The molecule possesses multiple reactive sites—an ester, a nitro group, and two distinct halogen atoms (bromine and chlorine) on an aromatic ring. This allows for a diversity-oriented synthesis approach to generate a large library of analogues.

-

Activated Aromatic System: The presence of a strong electron-withdrawing nitro group activates the aromatic ring for nucleophilic aromatic substitution (SNAr) reactions.[3][4][5] This facilitates the displacement of the bromo and chloro substituents by a wide range of nucleophiles, enabling the introduction of various pharmacophoric groups.

-

Known Bioactivity of Nitroaromatics: Nitroaromatic compounds are a known class of antimicrobial agents, with their mechanism of action often involving reductive activation within the bacterial cell to generate cytotoxic radical species.[6][7]

-

Halogens as Modulators of Physicochemical Properties: The bromine and chlorine atoms can influence the lipophilicity, metabolic stability, and binding interactions of the final compounds, providing a means to fine-tune the pharmacokinetic and pharmacodynamic properties.

This guide will detail the proposed synthetic pathways to derivatize Methyl 3-bromo-4-chloro-5-nitrobenzoate and provide robust protocols for assessing the antibacterial efficacy of the resulting novel chemical entities.

Synthetic Strategy: Derivatization via Nucleophilic Aromatic Substitution

The primary proposed route for generating a library of candidate antibacterial agents from Methyl 3-bromo-4-chloro-5-nitrobenzoate is through nucleophilic aromatic substitution (SNAr). The electron-withdrawing nitro group, positioned ortho and para to the halogen atoms, significantly stabilizes the negatively charged Meisenheimer complex intermediate, thereby facilitating the substitution reaction.[3][4][5]

A variety of nucleophiles can be employed to displace the bromo and chloro groups, leading to a diverse set of derivatives. The general reaction scheme is presented below:

Figure 1: General workflow for the nucleophilic aromatic substitution of Methyl 3-bromo-4-chloro-5-nitrobenzoate.

Proposed Synthesis of Amino Derivatives

Rationale: The introduction of amine functionalities can enhance water solubility and provide sites for further derivatization. Many existing antibiotics contain amino groups that are crucial for their activity.

Protocol:

-

To a solution of Methyl 3-bromo-4-chloro-5-nitrobenzoate (1.0 eq) in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add the desired primary or secondary amine (1.1-1.5 eq).

-

Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) (2.0 eq), to scavenge the hydrohalic acid byproduct.

-

Heat the reaction mixture at a temperature ranging from 80°C to 150°C, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature and pour it into ice-water.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Proposed Synthesis of Thioether Derivatives

Rationale: Sulfur-containing compounds are known for their diverse biological activities. The introduction of a thioether linkage can modulate the electronic properties and potential for metal chelation of the molecule.

Protocol:

-

In a flask, dissolve the desired thiol (1.1 eq) in a polar aprotic solvent like DMF.

-